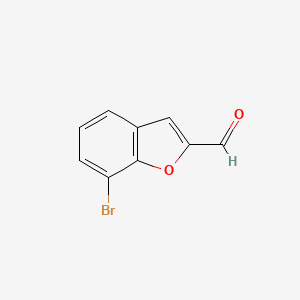

7-Bromobenzofuran-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

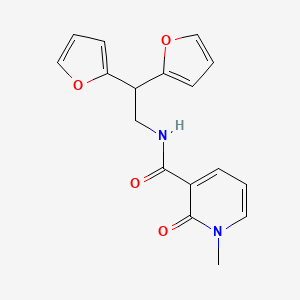

7-Bromobenzofuran-2-carbaldehyde is a chemical compound with the molecular formula C9H5BrO2 . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and high yield .Molecular Structure Analysis

The molecular structure of 7-Bromobenzofuran-2-carbaldehyde consists of a benzene ring fused to a furan, a five-membered aromatic ring with four carbon atoms and one oxygen atom . The molecular weight of this compound is 225.041 .Chemical Reactions Analysis

Benzofuran compounds, including 7-Bromobenzofuran-2-carbaldehyde, are often involved in redox processes, passing through intermediates with short life-times . These intermediates are often highly reactive and have a short half-life in solution, making their study challenging .Physical And Chemical Properties Analysis

7-Bromobenzofuran-2-carbaldehyde is a solid compound . It has a molecular weight of 225.041 . More specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Catalytic Processes and Organic Synthesis

- Biaryl Structure Formation : The sequential Pd/norbornene-catalyzed process can generate o-biaryl carbaldehydes or ketones through a one-pot reaction, leading to the formation of aldehydes, ketones, or dibenzopyrans depending on the reaction termination. This process underscores the utility of 7-Bromobenzofuran-2-carbaldehyde in complex organic synthesis and the formation of functionalized compounds with potential applications in pharmaceuticals and materials science (Motti et al., 2012).

- Palladium-Catalyzed Cross-Coupling : The compound has been highlighted for its role in palladium-catalyzed cross-coupling conditions, serving as a critical substrate for synthesizing various biologically and medicinally relevant compounds. This emphasizes its versatility in facilitating complex molecular constructions (Ghosh & Ray, 2017).

Material Science Applications

- Multi-Walled Carbon Nanotube (MWCNT) Functionalization : Research has demonstrated the successful modification of MWCNT surfaces with 7-bromo-9,9-dioctylfluorene-2-carbaldehyde, introducing bromo functional groups for further reactions. This highlights its potential in creating advanced materials with modified properties for electronics, sensing, and nanotechnology applications (Xu et al., 2007).

Fluorescence and Sensing

- Fluorescent Probe Development : A study designed a fluorescent probe for "turn-on" fluorescence response towards Al3+, showcasing the potential of 7-Bromobenzofuran-2-carbaldehyde derivatives in developing sensitive and selective sensors for metal ions. This application is crucial for environmental monitoring and biochemical assays (Liu et al., 2020).

Antioxidant Studies

- Antioxidant Activity : Bromophenols derived from marine algae, including compounds structurally related to 7-Bromobenzofuran-2-carbaldehyde, have shown significant DPPH radical scavenging activity. This points towards its potential in antioxidant studies and the development of natural product-based therapeutics (Li et al., 2008).

Mecanismo De Acción

Target of Action

This compound belongs to the benzofuran family, which has been shown to interact with a variety of targets, including enzymes, cellular receptors, ion channels, DNA, and transcription factors

Mode of Action

Benzofuran derivatives have been shown to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . These activities suggest that 7-Bromobenzofuran-2-carbaldehyde may interact with its targets to induce changes in cellular processes, leading to these observed effects.

Biochemical Pathways

Benzofuran derivatives have been implicated in a variety of biochemical pathways due to their diverse biological activities . For instance, some benzofurans have been shown to interfere with the citric acid cycle, a key metabolic pathway

Pharmacokinetics

Understanding these properties is crucial for predicting the compound’s bioavailability and potential therapeutic effects

Result of Action

Benzofuran derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may induce various molecular and cellular changes . For instance, some benzofurans have demonstrated anti-tumor activity, suggesting that they may induce cell cycle arrest or apoptosis in cancer cells .

Action Environment

The action, efficacy, and stability of 7-Bromobenzofuran-2-carbaldehyde may be influenced by various environmental factors. According to Bronfenbrenner’s ecological model, an individual’s development and behavior are influenced by a series of interconnected environmental systems, ranging from the immediate surroundings to broad societal structures . Similarly, the action of 7-Bromobenzofuran-2-carbaldehyde may be influenced by factors such as pH, temperature, and the presence of other molecules in its environment.

Safety and Hazards

Direcciones Futuras

Benzofuran compounds, including 7-Bromobenzofuran-2-carbaldehyde, have attracted attention due to their biological activities and potential applications in drug development . Future research may focus on fine-tuning the reactivity and concentration of these compounds, as well as developing new synthetic processes involving electron transfer .

Propiedades

IUPAC Name |

7-bromo-1-benzofuran-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO2/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNDAYYMFZCYBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)OC(=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromobenzofuran-2-carbaldehyde | |

CAS RN |

1184915-60-3 |

Source

|

| Record name | 7-bromo-1-benzofuran-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Chlorophenyl)-[3-chloro-4-(trifluoromethyl)phenyl]methanamine](/img/structure/B2989287.png)

![4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2989292.png)

![5-((4-Bromophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2989295.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide](/img/structure/B2989303.png)

![1-[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2989304.png)

![(Z)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(3-methoxyphenyl)prop-2-enenitrile](/img/structure/B2989305.png)

![2-(3-((4-Chlorophenyl)thio)propanamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2989310.png)